molecular formula C17H18FNO4S B11081170 Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11081170
M. Wt: 351.4 g/mol
InChI Key: QIUQIKHQGMQRRU-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorophenoxy group, a propanoyl group, and a thiophenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent under basic conditions.

    Acylation Reaction: The fluorophenoxy intermediate is then subjected to an acylation reaction with propanoyl chloride in the presence of a base such as pyridine to form the 2-(4-fluorophenoxy)propanoyl intermediate.

    Amidation Reaction: The 2-(4-fluorophenoxy)propanoyl intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Esterification: Finally, the carboxylic acid group of the thiophene moiety is esterified using methanol and a catalytic amount of acid to yield the final product, methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.

    Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with biological receptors or enzymes, while the thiophene moiety can participate in electron transfer reactions. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
  • Methyl 2-{[2-(4-bromophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
  • Methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Comparison

Compared to its analogs, methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. For instance, the fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18FNO4S

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H18FNO4S/c1-9-11(3)24-16(14(9)17(21)22-4)19-15(20)10(2)23-13-7-5-12(18)6-8-13/h5-8,10H,1-4H3,(H,19,20)

InChI Key

QIUQIKHQGMQRRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=C(C=C2)F)C

Origin of Product

United States

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